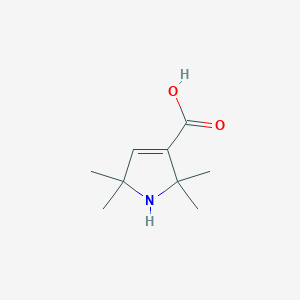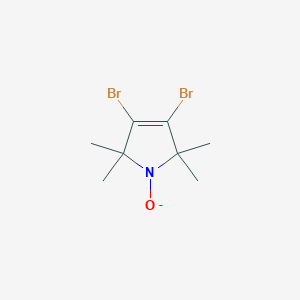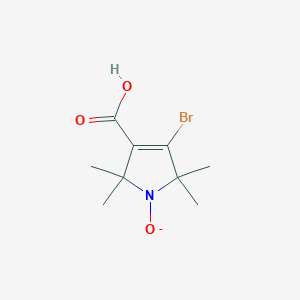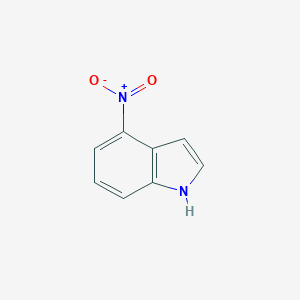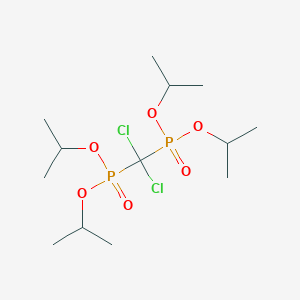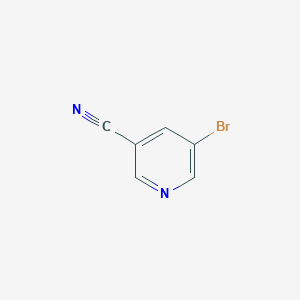
5-Bromonicotinonitrile
Descripción general
Descripción
5-Bromonicotinonitrile is a brominated derivative of nicotinonitrile, known for its versatile applications in the synthesis of various compounds, including pharmaceuticals and coordination polymers. The introduction of the bromine atom into the nicotinonitrile structure significantly alters its chemical reactivity and physical properties, making it a valuable intermediate in organic synthesis and materials science.
Synthesis Analysis
The synthesis of 5-Bromonicotinonitrile can be achieved through several pathways, with one common method involving the bromination of nicotinic acid followed by conversion to the corresponding nicotinamide, and finally oxidative cyclization to yield 5-Bromonicotinonitrile (Chen Qi-fan, 2010). This process showcases the compound's accessible synthesis route, highlighting its potential for large-scale production.
Molecular Structure Analysis
Molecular modeling studies and structural analysis of 5-Bromonicotinonitrile derivatives reveal that the bromine atom's introduction impacts the compound's molecular geometry and electronic structure. Single-crystal X-ray diffraction studies provide insight into the molecular and crystal structure, demonstrating the compound's monoclinic space group and the effects of bromination on its structural parameters (E. Soliman et al., 2017).
Chemical Reactions and Properties
5-Bromonicotinonitrile participates in various chemical reactions, including nucleophilic substitution and coupling reactions, which are pivotal in synthesizing complex organic molecules. Its reactivity towards secondary amines and terminal alkynes in the presence of catalysts enables the formation of polyfunctional carbon-rich scaffolds and original substituted dienes (Nicolas Kerisit et al., 2015; 2019).
Physical Properties Analysis
5-Bromonicotinonitrile exhibits distinct physical properties due to the presence of the bromine atom. These properties include changes in melting points, boiling points, and solubility in various solvents, which are crucial for its application in different synthetic pathways. The compound's bromination also influences its optical and electronic properties, making it suitable for applications in materials science and photophysical studies.
Chemical Properties Analysis
The chemical properties of 5-Bromonicotinonitrile, such as its acidity, basicity, and reactivity towards various chemical reagents, are significantly influenced by the bromine atom. This reactivity is essential for its utility in synthesizing heterocyclic compounds and coordination polymers, where it acts as a ligand to form metal complexes with unique structures and properties (Wen-juan Li et al., 2015).
Aplicaciones Científicas De Investigación
Bronchodilation Properties : A study by Soliman et al. (2017) demonstrates a synthetic pathway for nicotinonitriles, including 5-Bromonicotinonitrile, showing promising bronchodilation properties. This research highlights the potential use of such compounds in respiratory therapies (Soliman et al., 2017).
Herbicide Resistance in Plants : Research by Stalker et al. (1988) describes how transgenic plants expressing a bacterial gene could develop resistance to the herbicide bromoxynil, a compound closely related to 5-Bromonicotinonitrile. This study opens avenues for developing herbicide-resistant crops (Stalker et al., 1988).
Environmental Biodegradation : A study by Knight et al. (2003) on the biodegradation of bromoxynil, another compound related to 5-Bromonicotinonitrile, under various anaerobic conditions, provides insights into environmental remediation techniques (Knight et al., 2003).
Pharmacokinetic Insights : Doak et al. (2014) discuss the potential of compounds like 5-Bromonicotinonitrile to be developed into oral drugs that operate beyond the typical "rule of 5" constraints in drug design, potentially addressing difficult-to-treat diseases (Doak et al., 2014).
Synthesis Methods : The synthesis and characteristics of 5-Bromo-nicotinonitrile have been detailed by Chen Qi-fan (2010), providing a foundational understanding for further chemical and pharmacological studies (Chen Qi-fan, 2010).
Biological Evaluation of Derivatives : Khan et al. (1999) conducted a study on the synthetic modification of 5-bromonicotinic acid, closely related to 5-Bromonicotinonitrile, assessing its cytotoxicity, antibacterial, and antifungal activities. This research contributes to understanding the broader biological applications of such compounds (Khan et al., 1999).
Safety And Hazards
Propiedades
IUPAC Name |
5-bromopyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2/c7-6-1-5(2-8)3-9-4-6/h1,3-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTFFHWWIPOQCBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80353102 | |
| Record name | 5-bromonicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80353102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromonicotinonitrile | |
CAS RN |
35590-37-5 | |
| Record name | 5-bromonicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80353102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromonicotinonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

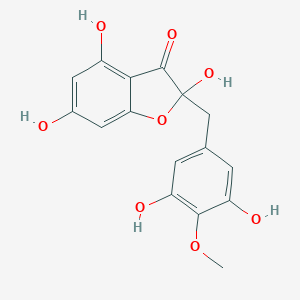
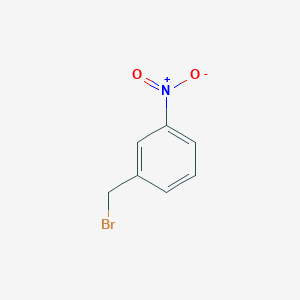
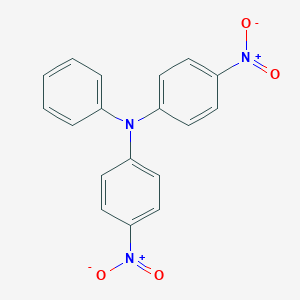
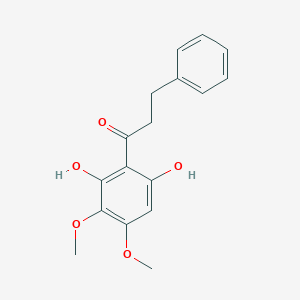

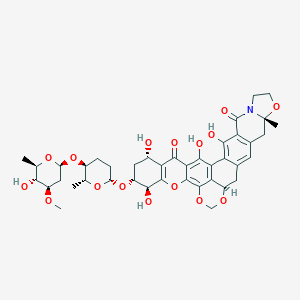
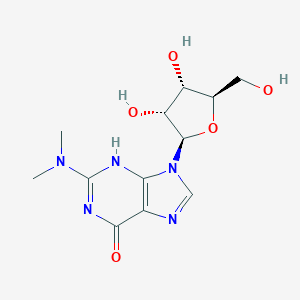
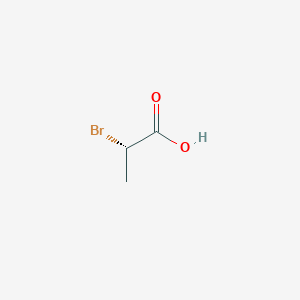
![4-[(3-Carboxyprop-2-enoylamino)methyl]cyclohexane-1-carboxylic acid](/img/structure/B16719.png)
